Cas no 2094856-87-6 (N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamide)
![N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamide structure](https://ja.kuujia.com/scimg/cas/2094856-87-6x500.png)
N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamide 化学的及び物理的性質
名前と識別子
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- 2094856-87-6
- Z2285377705
- N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamide
- AKOS033849904
- EN300-26576254
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- インチ: 1S/C17H24N2O3/c1-4-16(20)18-12-6-7-17(21)19-13(3)14-8-10-15(11-9-14)22-5-2/h4,8-11,13H,1,5-7,12H2,2-3H3,(H,18,20)(H,19,21)
- InChIKey: UKSYKBQOMCDGIN-UHFFFAOYSA-N
- ほほえんだ: O=C(CCCNC(C=C)=O)NC(C)C1C=CC(=CC=1)OCC
計算された属性
- せいみつぶんしりょう: 304.17869263g/mol
- どういたいしつりょう: 304.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 9
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2
N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26576254-0.05g |
N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamide |
2094856-87-6 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamide 関連文献
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N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamideに関する追加情報
Introduction to N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamide (CAS No. 2094856-87-6)
N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamide, identified by its CAS number 2094856-87-6, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive research in medicinal chemistry and drug discovery.
The structural framework of N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamide incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties. The presence of an amide group and an ethyl chain extending from a phenyl ring with an ethoxy substituent suggests possible interactions with biological targets, such as enzymes and receptors. These features are particularly relevant in the development of novel therapeutic agents targeting various diseases.
In recent years, there has been a growing interest in the synthesis and characterization of amide-based compounds due to their diverse biological activities. Amides are known to exhibit a wide range of pharmacological effects, including analgesic, anti-inflammatory, and antimicrobial properties. The specific arrangement of atoms in N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamide may contribute to its potential as a lead compound for further drug development.
One of the most compelling aspects of this compound is its structural similarity to known bioactive molecules. By leveraging computational methods and structure-based drug design, researchers can predict how N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamide might interact with biological targets. This approach has been instrumental in accelerating the discovery of new drugs by reducing the time and cost associated with traditional trial-and-error methods.
The synthesis of N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently. These methods not only enhance the efficiency of the synthesis but also allow for the introduction of structural modifications that can fine-tune the biological activity of the compound.
Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamide contribute to this diversity by introducing novel structural motifs that may not be present in existing drug candidates. This diversity is crucial for identifying new therapeutic strategies and overcoming resistance mechanisms associated with current treatments.
The pharmacological evaluation of N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamide has revealed promising results in preclinical studies. These studies have demonstrated potential effects on various biological pathways, including those involved in inflammation and pain signaling. The compound's ability to modulate these pathways makes it a valuable candidate for further investigation in therapeutic applications.
In conclusion, N-[1-(4-ethoxyphenyl)ethyl]-4-(prop-2-enamido)butanamide (CAS No. 2094856-87-6) represents a significant advancement in pharmaceutical chemistry. Its unique structure, combined with its potential biological activities, positions it as a promising candidate for future drug development. Continued research into this compound will likely yield valuable insights into new therapeutic strategies and contribute to the broader goals of precision medicine.
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